molecular formula C8H12O3 B15316848 rac-(1R,2R)-2-(3-methyloxetan-3-yl)cyclopropane-1-carboxylicacid

rac-(1R,2R)-2-(3-methyloxetan-3-yl)cyclopropane-1-carboxylicacid

Cat. No.: B15316848
M. Wt: 156.18 g/mol
InChI Key: CWNKRFXNGLCESF-PHDIDXHHSA-N
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Description

Molecular Formula: C₉H₁₄O₃
Molecular Weight: 170.21 g/mol
CAS Number: 2059908-29-9

This compound features a cyclopropane ring fused to a carboxylic acid group and a 3-methyloxetan-3-yl substituent. The oxetane ring (a four-membered oxygen-containing heterocycle) and cyclopropane ring confer unique steric and electronic properties, making it valuable in medicinal chemistry and materials science. Its stereochemistry (rac-(1R,2R)) further influences reactivity and biological interactions .

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

(1R,2R)-2-(3-methyloxetan-3-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H12O3/c1-8(3-11-4-8)6-2-5(6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6-/m1/s1

InChI Key

CWNKRFXNGLCESF-PHDIDXHHSA-N

Isomeric SMILES

CC1(COC1)[C@@H]2C[C@H]2C(=O)O

Canonical SMILES

CC1(COC1)C2CC2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rac-(1R,2R)-2-(3-methyloxetan-3-yl)cyclopropane-1-carboxylic acid” typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.

    Introduction of the Methyloxetane Group: The methyloxetane group can be introduced via an alkylation reaction, where an appropriate oxetane derivative is used.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“rac-(1R,2R)-2-(3-methyloxetan-3-yl)cyclopropane-1-carboxylic acid” can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form other functional groups such as esters or amides.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methyloxetane group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield esters, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which “rac-(1R,2R)-2-(3-methyloxetan-3-yl)cyclopropane-1-carboxylic acid” exerts its effects would depend on its specific application. For example:

    Biological Activity: The compound might interact with specific enzymes or receptors, influencing biological pathways.

    Chemical Reactivity: The presence of the cyclopropane ring and methyloxetane group could influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Structural Analogues with Aromatic Substituents

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
rac-(1R,2R)-2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid 3,4,5-Trifluorophenyl C₁₀H₇F₃O₂ 216.16 Enhanced lipophilicity and metabolic stability; explored as enzyme inhibitors
rel-(1R,2R)-2-(3-Nitrophenyl)cyclopropane-1-carboxylic acid 3-Nitrophenyl C₁₀H₉NO₄ 207.18 Electron-withdrawing nitro group enhances reactivity in nucleophilic substitutions; potential protease inhibition
rac-(1R,2R)-2-(2,6-Dichlorophenyl)cyclopropane-1-carboxylic acid 2,6-Dichlorophenyl C₁₀H₈Cl₂O₂ 231.1 Chlorine atoms improve binding to hydrophobic enzyme pockets; antimicrobial applications

Key Differences :

  • Aromatic substituents (e.g., nitro, chloro) enhance electronic interactions but may increase toxicity risks .

Analogues with Oxygen-Containing Rings

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
rac-(1R,2R)-2-(4-Methyloxan-4-yl)cyclopropane-1-carboxylic acid 4-Methyloxan-4-yl C₁₀H₁₆O₃ 184.23 Larger oxane ring increases conformational flexibility; used in polymer chemistry
rac-(1R,2S)-2-(Oxan-4-yl)cyclopropane-1-carboxylic acid Oxan-4-yl C₉H₁₄O₃ 170.21 Stereochemical differences (1R,2S vs. 1R,2R) alter enzyme binding affinity
rac-(1R,2R)-2-(Furan-3-yl)cyclopropane-1-carboxylic acid Furan-3-yl C₉H₁₀O₃ 166.18 Planar furan ring enhances π-π stacking but reduces hydrolytic stability

Key Differences :

  • Oxetane vs. Oxane : The smaller oxetane ring in the target compound imposes greater ring strain, enhancing reactivity in ring-opening reactions compared to six-membered oxane derivatives .
  • Furan vs.

Derivatives with Functionalized Substituents

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
rac-(1R,2S)-1-(Ethoxycarbonyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid Ethoxycarbonyl, trifluoromethyl C₈H₉F₃O₄ 226.15 Trifluoromethyl group improves metabolic resistance; explored in antiviral research
rac-(1R,2R)-2-[(tert-Butoxy)carbonyl]cyclopropane-1-carboxylic acid tert-Butoxycarbonyl C₁₀H₁₆O₄ 200.23 Bulky tert-butyl group protects carboxylic acid during peptide synthesis
rac-(1R,2R)-2-(3-Bromofuran-2-yl)cyclopropane-1-carboxylic acid 3-Bromofuran-2-yl C₈H₇BrO₃ 231.05 Bromine enables cross-coupling reactions (e.g., Suzuki); used in materials science

Key Differences :

  • The methyloxetan-3-yl group offers a balance between steric bulk and polarity, unlike the highly hydrophobic tert-butyl or electrophilic bromine substituents .
  • Trifluoromethyl groups enhance electronegativity but may reduce solubility in polar solvents compared to oxetane .

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